molecular formula C12H17NO2 B7861839 (R)-1-(4-Morpholinophenyl)ethan-1-ol

(R)-1-(4-Morpholinophenyl)ethan-1-ol

Cat. No.: B7861839
M. Wt: 207.27 g/mol
InChI Key: OVKCERPEMRDQKS-SNVBAGLBSA-N
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Description

®-1-(4-Morpholinophenyl)ethanol is a chiral compound characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(4-Morpholinophenyl)ethanol typically involves the reduction of the corresponding ketone, ®-1-(4-Morpholinophenyl)ethanone. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of ®-1-(4-Morpholinophenyl)ethanol may involve catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the ketone to the desired alcohol. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

®-1-(4-Morpholinophenyl)ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, ®-1-(4-Morpholinophenyl)ethanone, using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction of the compound can lead to the formation of ®-1-(4-Morpholinophenyl)ethane.

    Substitution: The hydroxyl group in ®-1-(4-Morpholinophenyl)ethanol can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: ®-1-(4-Morpholinophenyl)ethanone.

    Reduction: ®-1-(4-Morpholinophenyl)ethane.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

®-1-(4-Morpholinophenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is utilized in the production of fine chemicals and as a precursor in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of ®-1-(4-Morpholinophenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(4-Morpholinophenyl)ethanol
  • 1-(4-Morpholinophenyl)ethanone
  • 1-(4-Morpholinophenyl)ethane

Uniqueness

®-1-(4-Morpholinophenyl)ethanol is unique due to its chiral nature, which imparts specific stereochemical properties that can influence its reactivity and interactions with biological targets. This distinguishes it from its achiral or differently chiral counterparts, making it valuable in asymmetric synthesis and chiral drug development.

Properties

IUPAC Name

(1R)-1-(4-morpholin-4-ylphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10(14)11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-5,10,14H,6-9H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKCERPEMRDQKS-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)N2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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